N-(3-aminocyclopentyl)acetamide
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Overview
Description
N-(3-aminocyclopentyl)acetamide is an organic compound with the molecular formula C8H15NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclopentyl)acetamide typically involves the reaction of 3-aminocyclopentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
N-(3-aminocyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3-aminocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminomethyl)benzylacetamidine
- N-(1-aminocyclopentyl)phenylacetamide
- N-acylamides
Uniqueness
N-(3-aminocyclopentyl)acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications that are not observed with other similar compounds .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)acetamide |
InChI |
InChI=1S/C7H14N2O/c1-5(10)9-7-3-2-6(8)4-7/h6-7H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
IPNNPTDVCBYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
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